1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxan-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-7(9(16)17)4-14-15(8)6-2-1-3-18-5-6/h4,6H,1-3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGSWZNJAIDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Trifluoromethylated Pyrazole Carboxylic Acids
Pyrazole carboxylic acids with trifluoromethyl substituents are typically prepared via a two-step process:
Step 1: Formation of an α-trifluoromethylated keto intermediate
This involves the reaction of trifluoroacetyl halides or trifluoromethylated ketones with α,β-unsaturated esters or other suitable precursors, often under substitution or hydrolysis conditions to generate an α-trifluoromethylated keto acid intermediate.Step 2: Cyclization with hydrazine derivatives
The keto intermediate undergoes condensation and cyclization with hydrazine or substituted hydrazines (e.g., methylhydrazine) in the presence of catalysts such as sodium iodide or potassium iodide, forming the pyrazole ring.
This general approach is well-documented for related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares structural similarities with the target compound.
Detailed Preparation Methodology (Adapted from Related Pyrazole Syntheses)
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | - React α,β-unsaturated ester with 2,2-difluoroacetyl halide (X = F or Cl) in organic solvent (e.g., dioxane, THF) - Use acid-binding agents like triethylamine or N,N-diisopropylethylamine - Maintain low temperature during dropwise addition - Add alkali for hydrolysis to form α-difluoroacetyl intermediate |
Formation of α-trifluoromethylated keto acid intermediate suitable for cyclization |
| 2 | Condensation/Cyclization | - Add catalyst (sodium iodide or potassium iodide) to intermediate solution - React with methylhydrazine aqueous solution at low temperature (-30 to -20 °C) - Gradually raise temperature and reduce pressure to promote cyclization - Acidify to precipitate crude pyrazole carboxylic acid |
Formation of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high regioselectivity |
| 3 | Purification/Recrystallization | - Recrystallize crude product from 40% aqueous ethanol or other alcohol-water mixtures - Control solvent ratio (35-65%) and temperature (reflux then cooling) |
Obtain pure pyrazole carboxylic acid with >99.5% purity and ~75% yield |
This method emphasizes minimizing isomer formation and maximizing yield and purity by controlling reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been explored for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Case Study: Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, research demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Agricultural Science Applications
In agricultural science, this compound has been investigated for its potential as a pesticide or herbicide.
Case Study: Herbicidal Activity
A study published in the Journal of Agricultural and Food Chemistry reported that this compound showed effective herbicidal activity against certain weed species. The compound works by inhibiting key metabolic processes in plants, leading to growth suppression .
Material Science Applications
The unique chemical structure of this compound also makes it suitable for applications in material science.
Case Study: Polymer Additive
Research indicates that this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to other pyrazole-4-carboxylic acids with trifluoromethyl groups and varied substituents (Table 1).
Table 1: Structural Features of Analogous Compounds
*Estimated based on molecular formula C₁₀H₁₁F₃N₂O₃.
Key Observations :
Comparisons :
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
*Estimated using substituent contributions.
Key Observations :
- The oxan-3-yl group reduces LogP compared to aromatic substituents, improving aqueous solubility.
- Trifluoromethyl groups generally increase thermal stability and resistance to oxidation.
Biological Activity
1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a compound with a unique structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by various studies and data.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁F₃N₂O₃ |
| Molecular Weight | 264.2 g/mol |
| IUPAC Name | This compound |
| Pubchem CID | 86775213 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271 |
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against Gram-positive bacteria, suggesting that the trifluoromethyl group enhances this effect. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 32 µg/mL against Bacillus cereus and Micrococcus luteus .
Anti-Parasitic Properties
The compound's potential as an anti-parasitic agent has been explored in various studies. Specifically, pyrazole derivatives have shown effectiveness against protozoan parasites such as Toxoplasma gondii. Inhibitors targeting specific pathways in these organisms have been developed, indicating that modifications to the pyrazole structure can enhance potency and selectivity .
The biological activity of this compound may be attributed to its ability to inhibit enzymes critical for cellular processes in target organisms. For example, it may interfere with metabolic pathways by inhibiting pyrophosphate-dependent enzymes, which are essential for the survival of various pathogenic protozoa .
Study on Antimicrobial Efficacy
In a comparative study involving several pyrazole derivatives, this compound was tested for its antibacterial properties. The results indicated that while it exhibited moderate activity against certain strains, modifications to its structure could enhance its efficacy significantly.
Evaluation of Anti-Parasitic Activity
A detailed investigation into the compound's anti-parasitic effects revealed that it effectively inhibited the growth of Toxoplasma gondii in vitro. The study utilized a range of concentrations to determine the IC50 values, which were found to be comparable to existing treatments, thus supporting its potential as a therapeutic agent .
Q & A
Q. Basic Characterization
- IR Spectroscopy : Identify characteristic peaks for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad stretch) and trifluoromethyl (-CF₃, ~1100–1200 cm⁻¹) groups .
- NMR Analysis :
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., carboxylic acid dimerization) .
Q. Advanced Techniques
- HSQC/HMBC NMR : Assign long-range correlations to verify substituent positions.
- DFT Calculations : Compare experimental NMR/IR data with theoretical models to validate electronic environments .
What computational strategies predict the electronic and steric effects of the trifluoromethyl and oxan-3-yl groups on reactivity?
Q. Advanced Methodological Approach
- DFT Studies : Use software (e.g., Gaussian, ORCA) to calculate Fukui indices and molecular electrostatic potentials (MEPs) to assess electrophilic/nucleophilic sites influenced by the electron-withdrawing -CF₃ group .
- Molecular Dynamics (MD) Simulations : Model steric interactions between the oxan-3-yl group and reaction intermediates to predict regiochemical outcomes in further functionalization .
- Docking Studies : If the compound is bioactive, simulate binding interactions with target proteins to evaluate the impact of substituents on affinity .
How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
Q. Data Contradiction Analysis
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, if oxan-3-yl substitution is incomplete, residual halogenated intermediates may appear in mass spectra .
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., oxane ring puckering) .
- Isolation and Crystallization : Purify byproducts via column chromatography and analyze via X-ray crystallography to confirm structures .
Case Study : In , Suzuki-Miyaura coupling byproducts were resolved by adjusting Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to minimize homocoupling .
What strategies improve yields in introducing the oxan-3-yl group under nucleophilic or coupling conditions?
Q. Optimization Techniques
- Solvent Selection : Use DMF or THF for nucleophilic substitution, as they stabilize transition states via polarity .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. achieved 75–85% yields with Pd(PPh₃)₄ in Suzuki reactions .
- Temperature Control : For oxane ring stability, maintain reactions below 80°C to prevent ring-opening side reactions .
Example : In , cyclohexyl group introduction via nucleophilic substitution required 1.2 equivalents of NaH as a base and 18-hour reflux in THF for 82% yield .
How does the trifluoromethyl group influence the compound’s acidity and solubility, and how can this be quantified?
Q. Advanced Physicochemical Analysis
- Acidity Measurement : Determine pKa via potentiometric titration in aqueous-organic solvents. The -CF₃ group lowers pKa (increases acidity) by ~1–2 units compared to non-fluorinated analogs .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and logP calculations (e.g., using ChemAxon) to assess hydrophobicity. The -CF₃ group reduces aqueous solubility but enhances lipid membrane permeability .
Q. Advanced Process Chemistry
- Reaction Scaling : Ensure consistent mixing and heat dissipation to avoid hotspots, which promote side reactions (e.g., over-hydrolysis of esters).
- Catalyst Recovery : Use immobilized Pd catalysts or flow chemistry to reduce metal leaching and costs .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress .
Case Study : scaled Suzuki-Miyaura couplings to 10 mmol with 80% yield by optimizing degassing (N₂ for 30 mins) and using 3:1 DMF/H₂O as solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
